molecular formula C20H17Cl2NO2 B421915 2-(4-tert-butylphenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

2-(4-tert-butylphenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B421915
M. Wt: 374.3g/mol
InChI Key: JCASOXSAGYVHRH-YVLHZVERSA-N
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Description

2-(4-tert-butylphenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of a tert-butylphenyl group and a dichlorobenzylidene group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-tert-butylbenzaldehyde with 2,4-dichlorobenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler oxazole compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-tert-butylphenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects on cellular processes.

Medicine

In medicine, this compound may be explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-tert-butylphenyl)-4-(benzylidene)-1,3-oxazol-5(4H)-one
  • (4Z)-2-(4-tert-butylphenyl)-4-(2-chlorobenzylidene)-1,3-oxazol-5(4H)-one
  • (4Z)-2-(4-tert-butylphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one

Uniqueness

The uniqueness of 2-(4-tert-butylphenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and dichlorobenzylidene groups differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H17Cl2NO2

Molecular Weight

374.3g/mol

IUPAC Name

(4Z)-2-(4-tert-butylphenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C20H17Cl2NO2/c1-20(2,3)14-7-4-12(5-8-14)18-23-17(19(24)25-18)10-13-6-9-15(21)11-16(13)22/h4-11H,1-3H3/b17-10-

InChI Key

JCASOXSAGYVHRH-YVLHZVERSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2

Origin of Product

United States

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